molecular formula C5H10N2O4 B159894 Glutamine hydroxamate CAS No. 1955-67-5

Glutamine hydroxamate

Cat. No. B159894
CAS RN: 1955-67-5
M. Wt: 162.14 g/mol
InChI Key: YVGZXTQJQNXIAU-VKHMYHEASA-N
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Description

Glutamine hydroxamate belongs to the class of organic compounds known as glutamine and derivatives . These are compounds containing glutamine or a derivative thereof resulting from the reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

Glutamine synthetase, an enzyme not restricted to microorganisms, is essential for the synthesis of glutamine, a building block of proteins . It catalyzes the reactions involving L-glutamate, ammonia, and ATP to form L-glutamine .


Molecular Structure Analysis

The molecular formula of Glutamine hydroxamate is C5H10N2O4 . It is a small molecule and is considered an experimental compound .


Chemical Reactions Analysis

Glutamine synthetase carries out the reactions involving L-glutamate, ATP, and either ammonia or hydroxylamine to form L-glutamine or L-glutamohydroxamate, respectively . The latter reaction provides an easy colorimetric assay by reacting the hydroxamate with ferric ions .

Scientific Research Applications

  • Procollagen C-Proteinase Inhibition

    Glutamine hydroxamate derivatives, specifically glutamic acid hydroxamates, have been identified as potent and selective inhibitors of procollagen C-proteinase. This enzyme plays a crucial role in processing procollagens into fibrillar collagens, indicating the potential of these compounds in fibrosis treatment research (Robinson et al., 2003).

  • Gastrointestinal Tract Research

    Glutamine, including its hydroxamate form, has been extensively studied in the context of gastrointestinal tract health. It demonstrates trophic and cytoprotective effects on the small bowel and colonic mucosal cells. While its routine clinical use in nutrient solutions remains debatable, its safety and efficacy in metabolic and clinical aspects have been highlighted in various patient groups (Ziegler et al., 2000).

  • Conditionally Essential Amino Acid

    Glutamine, including hydroxamates, has been researched for its role as a 'conditionally essential' amino acid during critical illness. Its importance in maintaining acid-base balance, nitrogen transport, and as a precursor for various biological molecules has been noted. Supplemental glutamine in nutrition support might aid recovery in critically ill patients (Lacey & Wilmore, 2009).

  • Cancer Research

    Studies have shown the relevance of glutamine in cancer cell metabolism, specifically its role in supporting the biological characteristics of malignancy. Glutamine metabolism has emerged as an appealing target for developing new strategies to detect, monitor, and treat cancer (Hensley et al., 2013).

  • Nutritional Support in Critical Illness

    Glutamine hydroxamate has been studied in the context of intensive care and critical illness. Its supplementation in parenteral nutrition was observed to enhance the 6-month outcome in critically ill patients, suggesting its potential in clinical nutrition (Goeters et al., 2002).

  • Neurological Applications

    Research on glutamine hydroxamates has extended to neurological applications, where it is studied for its role in neurotransmission and neuroprotection in conditions like epilepsy and cerebral ischemia (Catarzi et al., 2007).

  • Clinical Nutrition and Immune Function

    Glutamine's role in clinical nutrition and its impact on immune function have been a focus of research. It is considered vital for lymphocyte proliferation, cytokine production, and macrophage phagocytic activities. The supplementation of glutamine in various catabolic states is also a topic of investigation (Cruzat et al., 2018).

Future Directions

Glutamine has taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . The ability to monitor and model the glutamine metabolic pathways are highlighted . Future research may focus on the potential of label-free Raman microspectroscopy, in conjunction with kinetic modeling, to enable real-time and in situ monitoring of the cellular kinetics of the glutamine metabolic pathway .

properties

IUPAC Name

(2S)-2-amino-5-(hydroxyamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4/c6-3(5(9)10)1-2-4(8)7-11/h3,11H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGZXTQJQNXIAU-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NO)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)NO)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutamine hydroxamate

CAS RN

1955-67-5
Record name N-Hydroxy-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamate-gamma-hydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutamine hydroxamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02446
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
IA Rose - Methods in enzymology, 1980 - Elsevier
… A solution containing NH2OH with a large amount of unlabeled glutamate, the so-called chase solution, was then added so that most of the radioactivity in glutamine hydroxamate …
Number of citations: 167 www.sciencedirect.com
GE Boldt, JP Kennedy, MS Hixon… - Journal of …, 2006 - ACS Publications
… l-glutamine hydroxamate were screened in … l-glutamine hydroxamate showed only 5% inhibition at 50 μM. The selective potency of l-arginine hydroxamate over l-glutamine hydroxamate …
Number of citations: 91 pubs.acs.org
AS Müller, J Pallauf, E Most - Journal of trace elements in medicine and …, 2002 - Elsevier
… of gLutamine hydroxamate is catalyzed by gLutamine synthetase. GLutamine hydroxamate … standard curve prepared with pure gLutamine hydroxamate standards in the concentration …
Number of citations: 47 www.sciencedirect.com
AD Resnick, B Magasanik - Journal of Biological Chemistry, 1976 - Elsevier
… Substrate Enzymatic activity fi-aspartyl- Asparagine Glutamine hydroxamate y-glutamyl- hydroxamate Transferase 7.9†35.0b Amidohydrolase 81.1 3.88 49 > 1.5†’ Reaction …
Number of citations: 45 www.sciencedirect.com
PM Anderson, JD Carlson, GA Rosenthal… - Biochemical and …, 1973 - Elsevier
Potassium cyanate has the following effects on the catalytic activities exhibited by carbamyl phosphate synthetase (from E. coli): Glutamine-dependent carbamyl phosphate synthesis …
Number of citations: 27 www.sciencedirect.com
Z Fu, S Chen, MR Baldwin, GE Boldt, A Crawford… - Biochemistry, 2006 - ACS Publications
… l-glutamine hydroxamate inhibits only by 5% ( 30). The structure of RYM complexed with ArgHX explains why l-glutamine hydroxamate… effect of glutamine hydroxamate is consistent with …
Number of citations: 70 pubs.acs.org
DI Hirsh, F Lipmann - Journal of Biological Chemistry, 1968 - Elsevier
… In the case of Gln-tRNA synthetase, glutamine hydroxamate formed at a rate of 112 mELmoles/ min per mg of protein, or at about 50y0 of the rate that the enzyme catalyzed Gln-tRNA …
Number of citations: 28 www.sciencedirect.com
EA Rush, JL Starr - Biochimica et Biophysica Acta (BBA)-Nucleic Acids and …, 1970 - Elsevier
… The fourth rapidly migrating peak of radioactivity was assumed to represent glutamine hydroxamate, since, when i x4Cjglutamine was the substrate for the incorporation reaction, the …
Number of citations: 24 www.sciencedirect.com
LM Eubanks, TJ Dickerson - 2007 - Future Medicine
Botulinum neurotoxin (BoNT) has recently catapulted into the public consciousness in two seemingly disparate roles: potential use as a biological weapon and treatment of …
Number of citations: 5 www.futuremedicine.com
YK Ip, ASL Tay, KH Lee… - … and Biochemical Zoology, 2004 - journals.uchicago.edu
The swamp eel Monopterus albus lives in muddy ponds, swamps, canals, and rice fields in the tropics. It encounters high concentrations of environmental ammonia (HEA) during dry …
Number of citations: 93 www.journals.uchicago.edu

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